4-chloro-N-cyclopropyl-3-[(2-methylphenyl)sulfamoyl]benzamide
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Overview
Description
4-chloro-N-cyclopropyl-3-[(2-methylphenyl)sulfamoyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a cyclopropyl group, and a sulfamoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclopropyl-3-[(2-methylphenyl)sulfamoyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Reduction: Conversion of the nitro group to an amine group.
Acylation: Formation of the benzamide core by reacting the amine with an acyl chloride.
Cyclopropylation: Introduction of the cyclopropyl group.
Sulfonation: Addition of the sulfamoyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyclopropyl-3-[(2-methylphenyl)sulfamoyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
4-chloro-N-cyclopropyl-3-[(2-methylphenyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclopropyl-3-[(2-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-methoxyphenyl)benzamide
- N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
Uniqueness
4-chloro-N-cyclopropyl-3-[(2-methylphenyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17ClN2O3S |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
4-chloro-N-cyclopropyl-3-[(2-methylphenyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C17H17ClN2O3S/c1-11-4-2-3-5-15(11)20-24(22,23)16-10-12(6-9-14(16)18)17(21)19-13-7-8-13/h2-6,9-10,13,20H,7-8H2,1H3,(H,19,21) |
InChI Key |
VITXSWVRTSSFHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3CC3)Cl |
Origin of Product |
United States |
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